molecular formula C45H48IrN3 B13909693 Tris(2-(4-tert-butylphenyl)pyridine)iridium

Tris(2-(4-tert-butylphenyl)pyridine)iridium

Cat. No.: B13909693
M. Wt: 823.1 g/mol
InChI Key: MKIVCTPNMZUZPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-(4-tert-butylphenyl)pyridine)iridium typically involves the reaction of iridium trichloride hydrate with 2-(4-tert-butylphenyl)pyridine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like 2-ethoxyethanol under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tris(2-(4-tert-butylphenyl)pyridine)iridium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield iridium oxides, while substitution reactions can produce a variety of iridium complexes with different ligands .

Mechanism of Action

The mechanism of action of Tris(2-(4-tert-butylphenyl)pyridine)iridium involves its ability to act as a phosphorescent emitter. The compound absorbs light and undergoes intersystem crossing to a triplet excited state, which then emits light as it returns to the ground state. This process is highly efficient due to the heavy atom effect of iridium, which enhances spin-orbit coupling and facilitates intersystem crossing . The molecular targets and pathways involved include the interaction of the iridium center with various ligands and substrates, leading to the desired photophysical and catalytic properties .

Comparison with Similar Compounds

Tris(2-(4-tert-butylphenyl)pyridine)iridium is unique compared to other similar compounds due to its specific ligand structure and the presence of tert-butyl groups, which enhance its stability and luminescent properties. Similar compounds include:

These compounds share similar core structures but differ in their ligand modifications, which result in variations in their photophysical and chemical properties .

Properties

Molecular Formula

C45H48IrN3

Molecular Weight

823.1 g/mol

IUPAC Name

2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+)

InChI

InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;/h3*4-7,9-11H,1-3H3;/q3*-1;+3

InChI Key

MKIVCTPNMZUZPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.[Ir+3]

Origin of Product

United States

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